
Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a propyl group, an ethoxyphenyl group, and a carboxylate group attached to the isoquinoline structure. Isoquinoline derivatives are found in a number of natural and synthetic compounds and have diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoquinoline ring, the introduction of the ethoxyphenyl group, and the attachment of the propyl carboxylate group. The exact methods would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a characteristic structure found in many biologically active molecules. The ethoxyphenyl and propyl carboxylate groups would be attached at specific positions on this ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, isoquinoline derivatives can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic addition, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structural features. For example, the presence of the ethoxyphenyl and propyl carboxylate groups could affect its solubility, stability, and reactivity .科学的研究の応用
Medicinal Chemistry: Synthesis of Biologically Active Compounds
In medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure is conducive to modifications that can lead to the development of new pharmaceutical agents with potential therapeutic applications . For instance, its incorporation into larger molecular frameworks could yield compounds with enhanced drug-like properties, such as improved solubility or metabolic stability.
Material Science: Organic Semiconductors
The structural features of this compound make it a candidate for use in material science, particularly in the development of organic semiconductors . Its aromatic system and potential for electronic delocalization could be exploited in the design of materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Industrial Chemistry: Corrosion Inhibitors
In industrial chemistry, derivatives of this compound could be synthesized to act as corrosion inhibitors . These inhibitors can protect metal surfaces from corrosive processes, which is vital in extending the lifespan of industrial machinery and infrastructure.
Pharmacology: Drug Discovery and Development
The compound’s framework is structurally similar to that of many pharmacologically active molecules, making it a valuable scaffold in drug discovery and development . It could be used to create analogs of existing drugs or to discover new ones with unique modes of action.
Organic Chemistry: Synthesis of Heterocyclic Compounds
In organic chemistry, this compound can be utilized in the synthesis of complex heterocyclic compounds . Its reactivity allows for various chemical transformations that can lead to the creation of new rings and the introduction of functional groups, which are essential in the diversity-oriented synthesis of organic molecules.
Biochemistry: Study of Enzyme-Substrate Interactions
Finally, in biochemistry, this compound could be used to study enzyme-substrate interactions . By attaching it to enzymes or substrates, researchers can investigate the binding affinities and reaction mechanisms, which is crucial for understanding biological processes and designing enzyme inhibitors.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
propyl 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-13-26-21(24)19-14-22(15-9-11-16(12-10-15)25-4-2)20(23)18-8-6-5-7-17(18)19/h5-12,14H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTFBQZWDBGNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


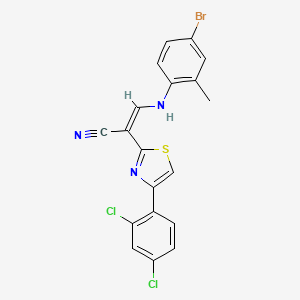
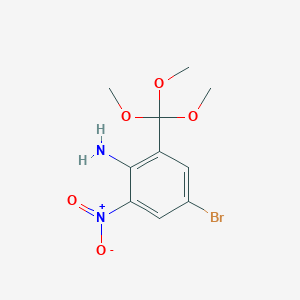
![N-(3-(difluoromethoxy)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2940178.png)
![2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2940179.png)
![Methyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate](/img/structure/B2940180.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2940185.png)
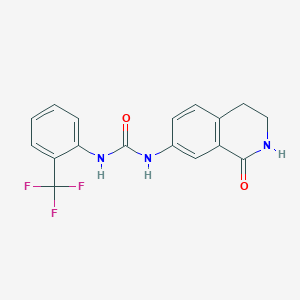


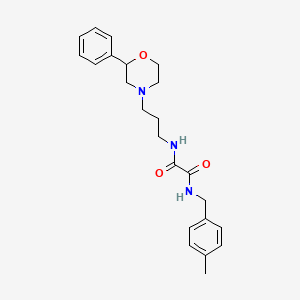
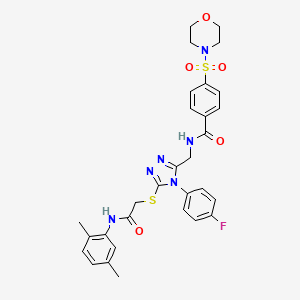
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940194.png)